Cas no 1355060-40-0 (3,4-Dihydro-5-methoxyisoquinoline)

3,4-Dihydro-5-methoxyisoquinoline 化学的及び物理的性質
名前と識別子
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- 5-methoxy-3,4-dihydroisoquinoline
- 3,4-Dihydro-5-methoxyisoquinoline
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- インチ: 1S/C10H11NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,7H,5-6H2,1H3
- InChIKey: TUUXVCRBLRRQDM-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C(OC)=CC=C2)CCN=1
3,4-Dihydro-5-methoxyisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D450785-500mg |
3,4-Dihydro-5-methoxyisoquinoline |
1355060-40-0 | 500mg |
$ 1200.00 | 2023-09-07 | ||
TRC | D450785-250mg |
3,4-Dihydro-5-methoxyisoquinoline |
1355060-40-0 | 250mg |
$907.00 | 2023-05-18 | ||
TRC | D450785-100mg |
3,4-Dihydro-5-methoxyisoquinoline |
1355060-40-0 | 100mg |
$414.00 | 2023-05-18 |
3,4-Dihydro-5-methoxyisoquinoline 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
3,4-Dihydro-5-methoxyisoquinolineに関する追加情報
3,4-Dihydro-5-methoxyisoquinoline
3,4-Dihydro-5-methoxyisoquinoline (CAS No. 1355060-40-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This isoquinoline derivative exhibits a unique structure characterized by a partially hydrogenated isoquinoline ring system with a methoxy group at the 5-position. The compound's structure makes it a valuable subject for both synthetic studies and biological evaluations.
The synthesis of 3,4-dihydro-5-methoxyisoquinoline has been explored through various methodologies, including palladium-catalyzed coupling reactions and oxidative cyclization processes. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, opening new avenues for its application in chiral drug discovery. Researchers have also investigated the use of biocatalysts, such as enzymes, to facilitate the synthesis of this compound under mild conditions, which aligns with the growing trend toward sustainable chemical processes.
From a pharmacological perspective, 3,4-dihydro-5-methoxyisoquinoline has demonstrated promising activity in several biological assays. Studies have shown that this compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-kB signaling cascade. Additionally, it has been reported to possess antioxidant activity, which could be beneficial in combating oxidative stress-related diseases.
Recent research has also highlighted the potential of 3,4-dihydro-5-methoxyisoquinoline as a lead compound for anticancer drug development. In vitro studies have revealed its ability to induce apoptosis in various cancer cell lines by targeting specific oncogenic pathways. Furthermore, preclinical studies have demonstrated its efficacy in inhibiting tumor growth in animal models, suggesting its potential as a novel chemotherapeutic agent.
The structural versatility of 3,4-dihydro-5-methoxyisoquinoline has also made it an attractive scaffold for medicinal chemistry efforts. By introducing various substituents at different positions on the isoquinoline ring, researchers have generated a library of analogs with enhanced pharmacokinetic properties and improved bioavailability. These analogs are currently under investigation for their potential application in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
In terms of applications beyond pharmacology, 3,4-dihydro-5-methoxyisoquinoline has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a building block for constructing advanced materials with tailored electronic characteristics.
Looking ahead, the continued exploration of 3,4-dihydro-5-methoxyisoquinoline is expected to yield further insights into its chemical and biological properties. Collaborative efforts between chemists and biologists are likely to drive innovation in its application across diverse fields. As research progresses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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